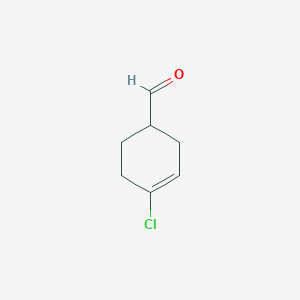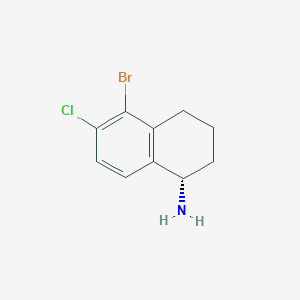
2-Formylquinoline-8-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylquinoline-8-carboxylicacid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylquinoline-8-carboxylicacid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a quinoline derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position . Another method involves the Friedländer synthesis, which combines aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring, followed by formylation and carboxylation steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Formylquinoline-8-carboxylicacid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)
Major Products Formed:
- Oxidation of the formyl group leads to the formation of 2-carboxyquinoline-8-carboxylicacid.
- Reduction of the formyl group results in 2-hydroxymethylquinoline-8-carboxylicacid.
- Substitution reactions yield various quinoline derivatives with different functional groups at the 2-position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Formylquinoline-8-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect cellular pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Formylquinoline-8-carboxylicacid can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 8-Hydroxyquinoline, 2-Aminoquinoline, 2-Methylquinoline.
Uniqueness: Unlike other quinoline derivatives, this compound possesses both a formyl and a carboxylic acid group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-formylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-8-5-4-7-2-1-3-9(11(14)15)10(7)12-8/h1-6H,(H,14,15) |
InChI Key |
RVFOCDWNBXMHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13022679.png)


![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate](/img/structure/B13022707.png)








![tert-butyl3-{[(propan-2-yl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13022749.png)
